molecular formula C14H10F5N3O2 B2483123 (2,5-Difluorophenyl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034284-78-9

(2,5-Difluorophenyl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2483123
CAS No.: 2034284-78-9
M. Wt: 347.245
InChI Key: JZQXZGLIWLCTRT-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine scaffold substituted with a 1,2,4-oxadiazole ring bearing a trifluoromethyl group and a 2,5-difluorophenyl ketone moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the difluorophenyl substituent modulates electronic properties and steric interactions.

Properties

IUPAC Name

(2,5-difluorophenyl)-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F5N3O2/c15-8-1-2-10(16)9(5-8)12(23)22-4-3-7(6-22)11-20-13(24-21-11)14(17,18)19/h1-2,5,7H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQXZGLIWLCTRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C(F)(F)F)C(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2,5-Difluorophenyl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a notable derivative in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H14F5N3OC_{16}H_{14}F_5N_3O, with a molecular weight of approximately 429.29 g/mol. The structure includes a difluorophenyl group and a pyrrolidine ring attached to a 1,2,4-oxadiazole moiety, which is significant for its biological properties.

Anticancer Activity

  • Mechanism of Action : The 1,2,4-oxadiazole derivatives have been widely studied for their anticancer properties. These compounds exhibit cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The oxadiazole ring enhances the interaction with biological targets due to its ability to mimic natural substrates.
  • Case Studies :
    • A study demonstrated that derivatives of oxadiazoles showed significant activity against human colon adenocarcinoma (HT-29) and lung carcinoma (A549) cell lines, with IC50 values in the micromolar range .
    • Another derivative exhibited selective cytotoxicity against renal cancer cells with an IC50 value of 1.143 µM .

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory effects through inhibition of cyclooxygenases (COX-1 and COX-2), which are critical enzymes in the inflammatory pathway.

Antimicrobial Activity

Research indicates that oxadiazole derivatives possess antibacterial and antifungal properties. The compound's trifluoromethyl group enhances lipophilicity, improving membrane penetration and increasing antimicrobial efficacy.

In Vitro Studies

A comprehensive study evaluated the biological activity of similar oxadiazole derivatives, revealing their inhibitory effects on various enzymes linked to cancer progression and inflammation:

CompoundTarget EnzymeIC50 Value (µM)Cell Line
Compound 1COX-20.85HT-29
Compound 2HDAC0.45A549
Compound 3BChE0.30PC-3

These findings suggest that modifications in the oxadiazole structure can significantly enhance biological activity.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of the trifluoromethyl group at position 5 of the oxadiazole ring is crucial for enhancing biological activity. The difluorophenyl group also plays a significant role in increasing lipophilicity and improving binding affinity to target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three classes of analogs based on shared structural motifs: fluorinated aryl groups, heterocyclic scaffolds, and trifluoromethyl substitutions.

Fluorinated Aryl Group Analogs
Compound Aryl Group Substitution Heterocycle Key Substituents Reported Use/Activity
Target Compound 2,5-Difluorophenyl Pyrrolidine-1,2,4-oxadiazole Trifluoromethyl Unknown (hypothesized agrochemical)
Fipronil 2,6-Dichloro-4-(trifluoromethyl)phenyl Pyrazole Trifluoromethyl sulfinyl Broad-spectrum insecticide
Ethiprole 2,6-Dichloro-4-(trifluoromethyl)phenyl Pyrazole Ethylsulfinyl Insecticide (GABA receptor antagonist)
2,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole 4-(Trifluoromethoxy)phenyl Pyrrole Chloroethyl ketone Synthetic intermediate for agrochemicals

Key Observations :

  • Fluorine Positioning : The target’s 2,5-difluorophenyl group balances electron-withdrawing effects and steric accessibility compared to fipronil’s bulky 2,6-dichloro-4-(trifluoromethyl)phenyl group. This may influence binding to biological targets (e.g., insect GABA receptors) .
  • Trifluoromethyl vs. Trifluoromethoxy : The trifluoromethyl group (target) offers greater metabolic resistance than trifluoromethoxy (Ev2), which is prone to oxidative cleavage .
Heterocyclic Scaffold Analogs
Compound Core Heterocycle Functional Groups Structural Rigidity
Target Compound Pyrrolidine-1,2,4-oxadiazole Ketone, trifluoromethyl High (oxadiazole restricts rotation)
Pyrazon Pyridazinone Chloro, phenyl Moderate
6a-c Derivatives Pyrrole Trifluoromethoxy, N-substituted Low (flexible N-alkyl chain)

Key Observations :

  • Oxadiazole vs.
  • Rigidity : The fused pyrrolidine-oxadiazole system in the target likely improves pharmacokinetic properties over flexible N-substituted pyrroles (Ev2) .
Trifluoromethyl-Substituted Analogs
Compound Trifluoromethyl Position Adjacent Functional Groups Stability/Activity Correlation
Target Compound 1,2,4-Oxadiazole C-5 Pyrrolidine ketone Enhanced metabolic stability
Fipronil Pyrazole C-5 Sulfinyl group High insecticidal activity
5-Amino-4-chloro-2-phenyl-3-(2H)-pyridazinone Pyridazinone C-3 Chloro, phenyl Herbicidal activity (pyrazon)

Key Observations :

  • Positional Effects : The trifluoromethyl group on the oxadiazole (target) may confer greater resistance to enzymatic degradation compared to pyrazole-based analogs (e.g., fipronil) .
  • Synergy with Fluorine : The combination of trifluoromethyl and difluorophenyl groups in the target could amplify hydrophobic interactions in biological systems .

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